molecular formula C11H14ClFN2 B1415748 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine CAS No. 2015552-86-8

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

Cat. No. B1415748
M. Wt: 228.69 g/mol
InChI Key: ASGBLPHQJIFBDC-UHFFFAOYSA-N
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Description

“2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C11H14ClFN2 . It has a molecular weight of 228.69 g/mol.


Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode . The X-ray powder diffraction (XRPD) and differential scanning calorimetry results suggested that it crystallizes into one crystalline form which melts at 157 degrees C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.70 g/mol and a topological polar surface area of 16.1 Ų . It has a complexity of 169 and does not have any hydrogen bond donor count .

Scientific Research Applications

Reactions and Synthesis

  • Chemical Reactions and Product Formation : Pyridine reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine. The distribution of these products strongly depends on the solvent used (Stavber & Zupan, 1990).
  • Synthesis of Derivatives : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine is synthesized by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. This involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Spectroscopy and Analysis

  • Vibrational Spectra Analysis : Infrared and Raman spectra of chloro and bromopyridines, including 2-chloropyridine, have been measured and analyzed, providing comprehensive frequency assignments (Green, Kynaston, & Paisley, 1963).
  • Spectroscopic Properties of Pyridine Derivatives : Pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile show interesting spectroscopic properties. Their absorption spectra vary with solvents, temperature, and pH levels (Tranfić, Halambek, Cetina, & Jukić, 2011).

Biological Applications

  • Fluoroionophores for Metal Chelation : Derivatives based on diamine-salicylaldehyde show spectra diversity when interacting with metal cations. They have been tested for specific chelation of Zn+2 in various solutions, indicating potential applications in metal sensing (Hong, Lin, Hsieh, & Chang, 2012).
  • Hydrazone-based Chemo-sensing : Salicylaldehyde-based hydrazones exhibit a "turn on" response toward Al3+ in certain mixtures. These compounds are selective and potent, with potential applications in living cell imaging (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Pharmacological Research

  • Synthesis of Pharmaceutical Intermediates : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been achieved with an overall yield of about 62%, indicating its importance in pharmaceutical synthesis (Li, 2012).

Advanced Materials and Chemistry

  • Coordination Chemistry of Pyridines : Derivatives of pyridine, including those with chloro substituents, have been explored in coordination chemistry. This includes luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

properties

IUPAC Name

2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBLPHQJIFBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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